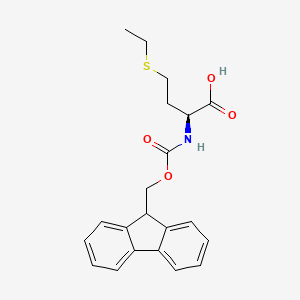

Fmoc-L-ethionine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-ethylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-2-27-12-11-19(20(23)24)22-21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWOGMHQUYJONT-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of Fmoc L Ethionine

Strategies for the Stereoselective Synthesis of Fmoc-L-Ethionine

The primary goal in synthesizing this compound is to maintain the stereochemical integrity of the L-configuration at the alpha-carbon. The most direct and widely used method involves the N-α-protection of the parent amino acid, L-ethionine.

This reaction is typically carried out by treating L-ethionine with an activated Fmoc reagent in a slightly basic aqueous or mixed-solvent system. Common Fmoc-donating reagents include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). lcms.czresearchgate.net The reaction proceeds via nucleophilic attack of the deprotonated amino group of L-ethionine on the electrophilic carbonyl carbon of the Fmoc reagent. This method is highly efficient and preserves the original stereochemistry of the L-ethionine starting material.

While direct derivatization of L-ethionine is standard, more complex de novo stereoselective syntheses are theoretically possible, though less common for this specific amino acid. These advanced strategies are generally reserved for synthesizing rare or highly unusual amino acids. Such methods include:

Diastereoselective alkylation of chiral glycine (B1666218) enolate equivalents : This approach uses a chiral auxiliary to direct the stereoselective alkylation of a glycine template. researchgate.netacs.org

Asymmetric Strecker synthesis : This involves the enantioselective addition of cyanide to an imine, followed by hydrolysis.

Michael additions using chiral metal complexes : Chiral complexes, such as those involving copper(II) or nickel(II), can be used to direct the stereoselective addition of a glycine Schiff base to a Michael acceptor, establishing the desired stereocenter. nih.gov

For this compound, however, the straightforward protection of readily available L-ethionine remains the most practical and economically viable synthetic route.

Orthogonal Protecting Group Strategies in this compound Chemistry

In peptide synthesis, particularly SPPS, the concept of orthogonality is crucial. It dictates that different classes of protecting groups can be removed under distinct chemical conditions without affecting other protecting groups. peptide.comiris-biotech.de This allows for the selective deprotection of specific functional groups during the stepwise elongation of the peptide chain or for on-resin side-chain modifications. peptide.com

The most prevalent orthogonal strategy in modern SPPS is the Fmoc/tBu scheme. iris-biotech.deiris-biotech.de

N-α-Fmoc group : This group protects the alpha-amino group of the amino acid. It is base-labile and is typically removed at each step of peptide synthesis using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.comiris-biotech.de

Side-Chain Protecting Groups : Reactive amino acid side chains (e.g., the carboxyl groups of Asp and Glu, or the hydroxyl groups of Ser and Thr) are protected with acid-labile groups, such as tert-butyl (tBu) or trityl (Trt). iris-biotech.depeptide.com These groups are stable to the basic conditions used for Fmoc removal but are cleaved during the final step with a strong acid, such as trifluoroacetic acid (TFA), which also cleaves the completed peptide from the solid support. iris-biotech.desigmaaldrich.com

The thioether side chain of methionine, and by extension ethionine, is generally considered sufficiently stable to the standard conditions of Fmoc-SPPS and is typically used without a dedicated side-chain protecting group. peptide.comiris-biotech.de The ethylthioether moiety is not susceptible to cleavage by piperidine during N-α-Fmoc deprotection or by TFA during the final cleavage step. This makes this compound fully compatible with the standard Fmoc/tBu orthogonal strategy. The primary chemical concern for the ethionine side chain is not protection and deprotection, but rather its susceptibility to oxidation, which is an undesired side reaction. iris-biotech.deacs.org

Derivatization Approaches for Functionalizing this compound Side Chains

The ethylthioether side chain of ethionine offers a site for chemical modification, primarily through oxidation of the sulfur atom.

Analogous to methionine, the sulfur atom in the ethionine side chain is susceptible to oxidation. iris-biotech.de This oxidation can occur under various conditions, including exposure to atmospheric oxygen, particularly during acidic treatments like the final TFA cleavage step in SPPS. iris-biotech.deacs.org This process leads to the formation of two distinct oxidized species.

Ethionine Sulfoxide (B87167) : The first oxidation step converts the thioether to a sulfoxide, resulting in this compound sulfoxide. This oxidation introduces a new chiral center at the sulfur atom, leading to a mixture of two diastereomers (R and S). iris-biotech.de In mass spectrometry, this corresponds to a mass increase of +16 Da. iris-biotech.de The oxidation to the sulfoxide is often reversible and can be reduced back to the thioether using mild reducing agents. iris-biotech.de

Ethionine Sulfone : Further oxidation of the sulfoxide yields the corresponding sulfone, this compound sulfone. This represents a higher oxidation state for the sulfur atom and corresponds to a mass increase of +32 Da compared to the parent thioether. iris-biotech.de This second oxidation is generally considered irreversible under typical biological or synthetic conditions. nih.gov

The intentional use of this compound sulfoxide in synthesis can be a strategic choice to prevent uncontrolled oxidation during peptide assembly and purification, with a final reduction step employed to yield the native ethionine-containing peptide. peptide.comiris-biotech.de

| Derivative Name | Chemical Structure of Side Chain | Key Characteristics | Mass Change (vs. Ethionine) |

|---|---|---|---|

| This compound | -CH₂-CH₂-S-CH₂-CH₃ | Parent compound; thioether is susceptible to oxidation. | N/A |

| This compound Sulfoxide | -CH₂-CH₂-S(O)-CH₂-CH₃ | First oxidation product; creates a mixture of diastereomers; often reversible. iris-biotech.deiris-biotech.de | +16 Da iris-biotech.de |

| This compound Sulfone | -CH₂-CH₂-S(O)₂-CH₂-CH₃ | Second oxidation product; generally irreversible. nih.gov | +32 Da iris-biotech.de |

While the oxidation of the sulfur atom is the most common modification, the principles of modern chemical biology allow for the conceptual design of other ethionine analogs for specific applications like bioconjugation. Bioconjugation strategies often rely on incorporating a "chemical handle"—a small, reactive functional group—that can undergo a specific and high-yield (bioorthogonal) reaction. rsc.orgacs.org

While specific examples for this compound are not widely documented, analogs could be synthesized based on established chemistries for other amino acids:

Click Chemistry : An ethionine analog could be prepared with an azide (B81097) or alkyne group in its side chain. For example, derivatives like Fmoc-L-Orn(N3)-OH provide a template for how an azide handle can be incorporated into an amino acid for subsequent copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). iris-biotech.de

Photo-crosslinking : Photo-reactive groups, such as diazirines, can be incorporated into amino acid side chains. Upon UV irradiation, these groups form highly reactive carbenes that can covalently crosslink the peptide to interacting proteins or other biomolecules. Fmoc-L-photo-methionine, a commercially available reagent, demonstrates the feasibility of this approach, which could be adapted for ethionine. sigmaaldrich.com

Staudinger Ligation : This reaction provides another method for bioconjugation, typically involving the reaction of an azide-modified molecule with a specifically engineered phosphine. iris-biotech.de

These strategies would require the de novo synthesis of a modified ethionine backbone before Fmoc protection, enabling the creation of specialized probes for studying biological systems.

Sulfoxide and Sulfone Derivatives of this compound

Purification and Isolation Techniques for this compound and its Derivatives

The purification method for this compound and its derivatives depends on the nature of the compound and the impurities present.

For the This compound building block itself, synthesized from L-ethionine and an Fmoc reagent, the primary purification technique is recrystallization . A common procedure involves dissolving the crude product in a heated solvent mixture, such as ethanol (B145695) and water, and then allowing the solution to cool slowly. google.com As the solubility decreases with temperature, the pure Fmoc-amino acid crystallizes out, leaving most impurities behind in the mother liquor. The resulting crystals are then isolated by filtration, washed with a cold solvent, and dried. google.com

For more complex molecules, such as peptides containing ethionine or its derivatized forms, the standard method for purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.cz

Principle : RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., a C8 or C18 silica (B1680970) column) is used with a polar mobile phase, typically a gradient of water and a more nonpolar organic solvent like acetonitrile, often with an acidic modifier like 0.1% TFA.

Procedure : The crude peptide, obtained after cleavage from the solid-phase resin, is dissolved and injected into the HPLC system. As the percentage of the organic solvent in the mobile phase increases, more hydrophobic molecules elute from the column. Fractions are collected and analyzed for purity and identity, typically by analytical HPLC and mass spectrometry. iris-biotech.de

The purity of the final product is critical, and analytical techniques such as HPLC and mass spectrometry are used to confirm the identity and homogeneity of the isolated this compound or its derivatives. nih.govoup.com

Applications of Fmoc L Ethionine in Peptide and Protein Research

Integration of Fmoc-L-Ethionine in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient construction of peptide chains on a solid support. nih.gov The Fmoc/tBu strategy is a widely adopted approach in SPPS, utilizing the base-labile Fmoc group for Nα-amino protection and acid-labile groups for side-chain protection. wikipedia.orgiris-biotech.de this compound is readily integrated into this methodology, serving as a building block for the site-specific introduction of ethionine residues into a growing peptide chain. iris-biotech.de

Optimization of Coupling Conditions for this compound in SPPS

Optimization of coupling conditions is crucial to ensure high yields and minimize side reactions. Factors such as the choice of solvent, reaction time, and temperature can be adjusted to enhance the incorporation of this compound. For instance, performing reactions in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is common. researchgate.net Monitoring the completion of the coupling reaction is essential and can be achieved through qualitative tests like the Kaiser test, which detects free primary amines. iris-biotech.de

| Coupling Reagent | Additive | Solvent | Typical Conditions |

| DIC (N,N'-diisopropylcarbodiimide) | HOBt (1-hydroxybenzotriazole) | DMF (N,N-dimethylformamide) | Room temperature, 1-2 hours |

| HBTU/HATU/HCTU | DIPEA (N,N-diisopropylethylamine) | DMF or NMP | Room temperature, 1-2 hours |

| PyBOP | DIPEA | DMF | Room temperature, 1-2 hours |

Deprotection Strategies and Considerations for this compound in SPPS

The removal of the Fmoc protecting group is a critical step in SPPS, allowing for the subsequent coupling of the next amino acid. mdpi.com This is typically achieved by treating the peptide-resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF. wikipedia.orgpeptide.com The mechanism involves the abstraction of an acidic proton from the fluorene (B118485) ring, leading to β-elimination. peptide.com The liberated dibenzofulvene is scavenged by the amine to prevent side reactions. researchgate.netpeptide.com

While standard piperidine treatment is generally effective for removing the Fmoc group from ethionine residues, certain considerations are warranted. Incomplete deprotection can lead to the formation of deletion peptides. researchgate.net In such cases, extending the deprotection time or performing a second treatment may be necessary. iris-biotech.de Alternative deprotection reagents, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can be used to accelerate Fmoc removal, particularly for sterically hindered residues. peptide.comacs.org However, DBU is a non-nucleophilic base and is often used in combination with a nucleophilic scavenger like piperidine. peptide.com

A notable side reaction to consider is the oxidation of the thioether side chain of ethionine to a sulfoxide (B87167). iris-biotech.de While this is more commonly associated with methionine, the similar chemical nature of ethionine suggests a potential for this side reaction. iris-biotech.demdpi.com The use of scavengers during the final cleavage step can help to mitigate this.

| Deprotection Reagent | Concentration & Solvent | Typical Reaction Time | Considerations |

| Piperidine | 20-50% in DMF or NMP | 5-20 minutes | Standard and widely used. researchgate.net |

| DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | 1-2% in DMF (often with piperidine) | Faster than piperidine. peptide.com | Can be beneficial for difficult sequences but may promote side reactions like aspartimide formation. iris-biotech.depeptide.com |

| Piperazine | 5% in DMF or NMP | Can reduce diketopiperazine formation. acs.org | May require optimization. mdpi.com |

Minimization of Epimerization and Racemization During this compound Incorporation

Epimerization, the change in configuration at a single stereocenter, is a potential side reaction during peptide synthesis that can lead to the formation of diastereomeric impurities. mdpi.com For most amino acids, the risk of racemization during coupling is managed by using appropriate activation methods. However, certain amino acids, like cysteine, are particularly prone to racemization. nih.govsigmaaldrich.com

For this compound, the risk of epimerization at the α-carbon is generally considered low under standard coupling conditions. The direct abstraction of the α-proton by a base is a potential mechanism for epimerization. mdpi.com Studies on methionine-containing peptides have shown that epimerization can occur, particularly under basic conditions or during cyclization. mdpi.com Given the structural similarity, these findings suggest that similar precautions should be taken with ethionine. To minimize the risk of epimerization, it is advisable to avoid prolonged exposure to strong bases and to use coupling methods that are known to suppress racemization, such as those employing additives like HOBt or Oxyma.

Utility of this compound in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex peptide fragments. nih.govslideshare.net In solution-phase synthesis, the reactions are carried out in a homogeneous solution, and purification is performed after each step. researchgate.net

This compound can be effectively utilized in solution-phase synthesis. acs.org The principles of protection, coupling, and deprotection are similar to those in SPPS. The N-α-Fmoc group provides temporary protection of the amino group, while the carboxylic acid is typically protected as an ester. researchgate.net Coupling is achieved using standard reagents, and the Fmoc group is removed with a base like piperidine. The primary difference lies in the purification of intermediates, which often involves extraction or crystallization. A combined solid- and solution-phase approach can also be employed for the synthesis of complex peptides. iris-biotech.de

Design and Synthesis of Ethionine-Containing Peptidomimetics and Constrained Peptides

Peptidomimetics are molecules that mimic the structure and function of peptides but have been modified to improve properties such as stability and bioavailability. researchgate.net Constrained peptides, where the peptide backbone is rigidified, often exhibit enhanced biological activity and resistance to proteolysis. nih.govrsc.org

The incorporation of ethionine can be a strategy in the design of peptidomimetics. google.com By replacing methionine with ethionine, researchers can subtly alter the steric and electronic properties of a peptide, potentially leading to improved binding affinity or altered biological activity. This compound serves as the key building block for introducing ethionine into these modified peptide structures through standard synthetic protocols.

Furthermore, ethionine can be incorporated into constrained peptides, such as cyclic peptides. rsc.org Cyclization can be achieved through various strategies, including head-to-tail amide bond formation or the formation of disulfide bonds if cysteine residues are also present. explorationpub.com The presence of ethionine within a cyclic peptide can influence its conformation and, consequently, its biological properties. rsc.org

Investigating Protein Structure and Function through this compound Incorporation

The use of this compound in SPPS allows for the synthesis of specific peptide fragments containing ethionine. These fragments can then be used in studies such as expressed protein ligation to generate larger, semi-synthetic proteins containing ethionine at a defined position. nih.gov This approach provides a level of precision that is not always achievable with in vivo incorporation methods. By comparing the properties of the ethionine-containing protein with the wild-type protein, researchers can gain insights into the functional significance of the original methionine residue. For example, the incorporation of methionine analogs has been used to study membrane protein dynamics and for X-ray crystallography. elifesciences.org The introduction of ethionine can also be used to create novel protein functionalities.

Site-Specific Labeling and Modification of Proteins

The ability to introduce non-canonical amino acids (NCAAs) at specific positions in a peptide or protein sequence is a cornerstone of modern chemical biology and protein engineering. This compound is utilized in SPPS to generate peptides where one or more methionine residues are replaced by ethionine. oup.com This substitution acts as a subtle, yet informative, label.

The primary role of this compound in this context is as a building block for synthetic peptides that can later be used as probes or fragments for larger protein studies. While ethionine itself does not possess a bioorthogonal handle for direct chemical ligation like click chemistry, its incorporation serves as a form of isotopic or analogue labeling. The slightly increased size and hydrophobicity of the ethyl group compared to the methyl group can be used to study the specific role of methionine in protein-protein or protein-ligand interactions.

Advanced labeling strategies often involve more reactive methionine analogues, such as L-azidohomoalanine (Aha), which contains an azide (B81097) group for click chemistry. nih.govnih.gov Researchers can incorporate Aha into proteins using auxotrophic expression systems or SPPS. nih.gov The principles established with these reactive analogues highlight the utility of modifying the methionine side chain to create chemical reporters. This compound provides a more subtle modification, useful for studying effects where a minimal structural perturbation is desired.

Table 1: Comparison of Methionine Analogues Used in Protein Research

| Feature | L-Methionine | L-Ethionine | L-Azidohomoalanine (Aha) |

|---|---|---|---|

| Side Chain | -CH₂-CH₂-S-CH₃ | -CH₂-CH₂-S-CH₂CH₃ | -CH₂-CH₂-N₃ |

| Incorporation Method | Standard protein synthesis | SPPS; Methionine-antagonist in vivo | SPPS; Methionine auxotrophic expression systems |

| Primary Research Use | Native protein structure & function | Probing steric/hydrophobic effects | Bioorthogonal labeling, IR probe |

| Key Characteristic | Natural amino acid | Minimal structural perturbation | Chemically reactive handle for "click" reactions |

Probing Protein Folding and Stability with Ethionine Residues

Methionine residues play a significant role in protein structure and stability. mdpi.com Due to the sulfur atom, the thioether side chain is susceptible to oxidation, converting methionine to methionine sulfoxide (MetO), a post-translational modification that can alter a protein's function and stability. ibaraki.ac.jp The rate at which buried methionine residues are oxidized has been shown to correlate strongly with the thermodynamic folding stability of a protein; more stable proteins better protect their buried residues from oxidation. nih.govacs.org

By substituting methionine with ethionine using this compound in peptide synthesis, researchers can investigate the impact of this subtle structural change on protein folding and stability. Key research findings in this area, primarily derived from studies on methionine, include:

Perturbation of the Hydrophobic Core: Methionine is often found in the hydrophobic core of proteins. Replacing it with ethionine, which has a slightly larger ethyl group, can introduce a steric challenge. Studies on other proteins have shown that mutations of methionine residues can dramatically affect the unfolding free energy (ΔG⁰U) and structural stability of the protein. plos.org Incorporating ethionine allows for a nuanced probe of packing within the hydrophobic core.

Modulating Phase Separation: In certain proteins, particularly those with low-complexity regions rich in methionine, these residues are critical for mediating the protein-protein interactions that drive liquid-liquid phase separation (LLPS). mdpi.com The replacement of methionine with ethionine could modulate these interactions, offering a tool to fine-tune and study the molecular grammar of LLPS.

Table 2: Research Findings on the Role of Methionine/Ethionine in Protein Stability

| Research Focus | Finding | Implication for Ethionine Use | Reference |

|---|---|---|---|

| Oxidation and Stability | Oxidation rates of buried methionine residues are strongly influenced by the thermodynamic folding stability of proteins. | Ethionine can be used as a probe to measure folding stabilities via oxidation rate analysis. | nih.gov |

| Structural Integrity | Mutations of methionine residues in the outer membrane protein OmpX were found to perturb structural stabilization and affect the unfolding pathway. | Site-specific replacement with ethionine can be used to systematically probe contributions to barrel structure and stability. | plos.org |

| Conformational Effects | Oxidation of an N-terminal methionine residue in a light-harvesting complex polypeptide affected its ability to assemble correctly and reduced the stability of the reconstituted complex. | Ethionine can be used to study how minimal side-chain modifications at critical positions influence protein assembly and conformational stability. | ibaraki.ac.jp |

Bioconjugation Strategies Utilizing this compound in Research Tools

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new entity with combined properties. ru.nl While ethionine itself is not a common reactive handle for direct conjugation, peptides synthesized using this compound are crucial components in the creation of sophisticated research tools. The strategy involves incorporating ethionine as a structural or biophysical probe within a peptide that is then conjugated to another molecule (e.g., a fluorophore, a drug, or a larger protein) through a different, more reactive amino acid in its sequence.

Common bioconjugation strategies applicable to ethionine-containing peptides include:

Thiol-Maleimide Coupling: A unique cysteine residue can be engineered into the ethionine-containing peptide. This cysteine provides a free thiol group that can react specifically with a maleimide-functionalized molecule, a widely used method for creating antibody-drug conjugates and other labeled proteins. invivogen.com

NHS-Ester Coupling: The N-terminal amine or the side chain of a lysine (B10760008) residue in the peptide can be targeted with an N-hydroxysuccinimide (NHS) ester-functionalized molecule to form a stable amide bond. invivogen.com

Native Chemical Ligation (NCL): An ethionine-containing peptide can be synthesized with a C-terminal thioester. This peptide can then be ligated to another peptide or protein that has an N-terminal cysteine, forming a native peptide bond at the ligation site. thieme-connect.com This allows for the semisynthesis of large proteins where one segment contains the ethionine probe.

Photoaffinity Labeling: To study protein-protein interactions directly, researchers often use photo-crosslinking amino acids. For instance, Fmoc-L-photo-methionine, which contains a diazirine group, can be incorporated into a peptide. sigmaaldrich.comiris-biotech.de Upon UV irradiation, it forms a reactive carbene that covalently crosslinks to interacting partners. iris-biotech.de An ethionine residue could be placed elsewhere in such a peptide to simultaneously probe the impact of its steric bulk on the binding interaction being mapped by the photo-crosslinker.

By using this compound in the SPPS of a peptide probe, which is then attached to a reporter or effector molecule via these standard bioconjugation techniques, researchers can precisely position the ethionine residue at a site of interest to study its influence on the larger biological system.

Fmoc L Ethionine As a Probe in Biochemical Pathway Elucidation

Comparative Biochemical Studies of L-Ethionine and L-Methionine Metabolism

L-ethionine, an analog of L-methionine where the S-methyl group is replaced by an S-ethyl group, is processed by many of the same enzymatic pathways that metabolize L-methionine. nih.gov However, the substitution of an ethyl for a methyl group leads to significant alterations in the products and their biological activities.

Studies have shown that L-ethionine, like L-methionine, can be activated by methionine adenosyltransferase (MAT) and incorporated into nascent polypeptide chains during protein synthesis. nih.govveterinaryworld.org However, the metabolism of L-ethionine can differ significantly. For instance, the enzyme methionine γ-lyase (MGL), which breaks down L-methionine, has been shown to have a higher catalytic efficiency (kcat/Km) for L-ethionine compared to L-methionine itself in certain organisms like Arabidopsis thaliana. oup.com This suggests that in some contexts, L-ethionine can be more readily degraded by specific enzymes.

Comparative studies in various organisms, from bacteria to higher plants and animals, indicate that while L-methionine metabolism is generally consistent, the pathways for its analogs can vary. capes.gov.br In animal models, the incorporation of L-ethionine into tissue proteins is often less efficient than that of L-methionine, particularly in tissues other than the liver and kidney. cambridge.org This differential processing allows researchers to probe the tissue-specific aspects of amino acid metabolism.

Table 1: Comparative Kinetic Parameters of Arabidopsis thaliana Methionine γ-Lyase (AtMGL)

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

|---|---|---|---|

| L-Ethionine | 0.45 ± 0.05 | 0.70 ± 0.03 | 1.56 |

| L-Methionine | 0.89 ± 0.09 | 0.40 ± 0.01 | 0.45 |

| L-Homocysteine | 0.59 ± 0.05 | 0.29 ± 0.01 | 0.49 |

| Seleno-L-methionine | 0.28 ± 0.03 | 0.25 ± 0.01 | 0.89 |

Investigation of Enzyme-Substrate Interactions with Ethionine Analogs

The use of ethionine analogs, often prepared synthetically using Fmoc-L-ethionine, is a powerful strategy for investigating the specificity and mechanism of enzymes that interact with methionine.

Methionine aminopeptidases (MetAPs) are enzymes that cleave the initiator methionine from a large proportion of newly synthesized proteins. nih.govuniprot.org The specificity of this cleavage is determined by the nature of the amino acid residue at the second position (P1' position). nih.gov To systematically study this specificity, researchers synthesize short peptides with varying sequences. nih.gov

This compound serves as a crucial building block in the solid-phase synthesis of peptides that begin with an N-terminal ethionine residue. tum.deacs.org By presenting a MetAP enzyme with a peptide such as Ethionine-Alanine-... or Ethionine-Valine-..., researchers can determine if the enzyme can cleave the ethionine residue. These studies have revealed that MetAPs have a strong preference for small and uncharged residues at the P1' position and that the identity of the metal cofactor within the enzyme's active site can alter its substrate and inhibitor specificity. nih.govnih.gov Comparing the cleavage efficiency of an ethionine-peptide with its corresponding methionine-peptide provides direct insight into how the enzyme's active site accommodates the bulkier ethyl group.

Table 2: General Substrate Specificity Rules for E. coli and Human MetAPs

| P1' Residue (Following Initiator Met/Eth) | Cleavage Efficiency | Notes |

|---|---|---|

| Gly, Ala, Ser, Cys, Pro | High | Small side chains are well-tolerated by MetAPs. nih.gov |

| Val, Thr | Moderate to Low | Human MetAP2 is significantly more active on these substrates than MetAP1. nih.gov |

| Leu, Ile, Phe, Tyr | Very Low / None | Bulky side chains generally prevent cleavage. |

| Asp, Glu, Lys, Arg | Very Low / None | Charged side chains are not accommodated in the active site. nih.gov |

L-ethionine can be converted by the enzyme methionine adenosyltransferase (MAT), also known as S-adenosylmethionine synthetase, into S-adenosylethionine (SAE). nih.govnih.gov SAE is an analog of S-adenosylmethionine (SAM), the universal methyl group donor in cells. nih.govresearchgate.net The this compound compound can be used as a starting material in the chemical synthesis of more complex, modified SAE analogs. researchgate.netplos.org These synthetic analogs, which may contain reporter tags or reactive groups, are invaluable tools for studying the family of enzymes known as methyltransferases. nih.govresearchgate.net By using SAE or its derivatives, researchers can investigate the binding affinity and catalytic activity of methyltransferases, helping to identify the specific substrates of these enzymes and probe their reaction mechanisms. nih.govosu.edu

Analysis of Methionine Aminopeptidase (MetAP) Specificity with this compound Analogs

Modulation of Amino Acid Transport and Utilization Pathways

L-ethionine can interfere with cellular metabolism by competing with L-methionine for transport into the cell. mdpi.comnih.gov Mammalian cells possess several amino acid transport systems responsible for the uptake of neutral amino acids, and L-methionine is a substrate for many of them. mdpi.com Studies using intestinal and placental tissues have shown that L-ethionine can inhibit the transport of L-methionine, thereby modulating its intracellular availability. nih.gov This competitive inhibition can have downstream effects on protein synthesis and other methionine-dependent pathways, making L-ethionine a useful tool for studying the regulation of amino acid homeostasis. ahajournals.org

The Role of L-Ethionine in Investigating Methylation Processes

One of the most significant applications of L-ethionine is in the study of methylation. nih.gov Cellular methylation reactions, which are critical for regulating gene expression (epigenetics), protein function, and metabolism, are dependent on the cofactor S-adenosylmethionine (SAM). tavernarakislab.grresearchgate.net When L-ethionine is present, it is converted to S-adenosylethionine (SAE). nih.gov

SAE then acts as a competitive inhibitor and an alternative substrate for SAM-dependent methyltransferases. oup.com Instead of transferring a methyl group, these enzymes may transfer an ethyl group from SAE to substrates like DNA, RNA, or proteins. This "ethylation" is often inefficient and can disrupt the normal function of the modified molecule. By inducing a state of "hypomethylation" or aberrant "ethylation," L-ethionine allows researchers to probe the functional consequences of impaired methylation, linking these epigenetic marks to various cellular processes and disease states. nih.govnih.gov

Metabolic Footprinting and Flux Analysis with L-Ethionine Analogs

Metabolic footprinting is a systems biology technique that involves measuring the levels of extracellular metabolites to gain a snapshot of a cell's metabolic state. nih.govnih.gov Introducing a metabolic perturbant like L-ethionine and then analyzing the resulting changes in the metabolic footprint can reveal how the cell's metabolic network responds. mdpi.com

When L-ethionine disrupts one-carbon metabolism and methylation pathways, the cell must reroute metabolic fluxes to adapt. By combining metabolic footprinting data with computational methods like metabolic flux analysis (MFA), researchers can quantify these changes in pathway activity. nih.gov This approach provides a global view of the metabolic consequences of ethionine exposure, helping to identify key regulatory nodes and pathway interdependencies that are not apparent from studying enzymes in isolation. scispace.com

Advanced Analytical Characterization and Quantification Methodologies for Fmoc L Ethionine

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating Fmoc-L-ethionine from potential impurities, such as diastereomers or byproducts from its synthesis, and for assessing the purity of peptides into which it has been incorporated.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, is the gold standard for assessing the purity of Fmoc-protected amino acids, including this compound. vwr.comsigmaaldrich.comajpamc.com The method separates compounds based on their hydrophobicity. The bulky, nonpolar Fmoc group makes these derivatives well-suited for retention and separation on nonpolar stationary phases like C18 columns. nih.govcsic.es

Purity analysis is typically performed using a gradient elution system, where the concentration of an organic solvent (the strong eluent), such as acetonitrile, is gradually increased in an aqueous mobile phase. csic.es A small amount of an ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to both mobile phases to improve peak shape and resolution. nih.gov Detection is commonly achieved using a UV detector, as the fluorenyl group of the Fmoc moiety exhibits strong absorbance, typically monitored at wavelengths around 214 nm (for the peptide bond) and 265-301 nm (for the Fmoc group). csic.es The purity of this compound is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks. Commercial suppliers often guarantee a purity of ≥98% or higher as determined by HPLC. sigmaaldrich.comchemimpex.com

Table 1: Typical RP-HPLC Conditions for Fmoc-Amino Acid Analysis

| Parameter | Condition | Source(s) |

| Column | Reverse-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | nih.govpsu.edu |

| Mobile Phase A | Water with 0.05-0.1% Trifluoroacetic Acid (TFA) | nih.govcsic.es |

| Mobile Phase B | Acetonitrile with 0.05-0.1% Trifluoroacetic Acid (TFA) | nih.govcsic.es |

| Gradient | Linear gradient, e.g., 5% to 70% B over 10-50 minutes | nih.govcsic.es |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV Absorbance at 214 nm or ~300 nm | csic.es |

| Column Temperature | Ambient or controlled (e.g., 45°C) | psu.edu |

Capillary Electrophoresis (CE) offers a high-efficiency, complementary technique to HPLC for purity assessment, especially for chiral analysis. nih.gov CE separates molecules based on their charge-to-size ratio in an electric field. nih.gov For Fmoc-amino acids, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is frequently employed. oup.com In MEKC, a surfactant, such as Sodium Dodecyl Sulfate (SDS), is added to the background electrolyte above its critical micelle concentration. This allows for the separation of neutral molecules and provides an additional separation mechanism based on partitioning between the micelles and the aqueous buffer.

A key application of CE in this context is the determination of enantiomeric purity. Since the synthesis of this compound can potentially lead to racemization, it is crucial to verify the enantiomeric excess of the L-isomer. This is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins (CDs), such as β-CD or γ-CD, are commonly used chiral selectors that form transient, diastereomeric inclusion complexes with the Fmoc-amino acid enantiomers, enabling their separation. oup.comresearchgate.net This method is highly sensitive and can detect minor enantiomer impurities, with detection limits reported as low as 0.05% to 0.2% of the major compound. researchgate.nettiscali.cz

Table 2: Example Capillary Electrophoresis Conditions for Chiral Separation of Fmoc-Amino Acids

| Parameter | Condition | Source(s) |

| Technique | Micellar Electrokinetic Chromatography (MEKC) | oup.com |

| Capillary | Fused Silica (B1680970) (e.g., 50 µm i.d.) | scielo.br |

| Background Electrolyte | Phosphate or Borate buffer | oup.comtandfonline.com |

| Surfactant | Sodium Dodecyl Sulfate (SDS) | oup.com |

| Chiral Selector | β-Cyclodextrin (β-CD) or γ-Cyclodextrin (γ-CD) | oup.comresearchgate.net |

| Organic Modifier | 2-Propanol or Isopropyl alcohol | oup.comtandfonline.com |

| Detection | UV-Vis or Mass Spectrometry (MS) | tandfonline.commdpi.com |

High-Performance Liquid Chromatography (HPLC) with Fmoc Derivatization

Mass Spectrometry-Based Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful tool for the analysis of this compound-containing peptides, providing definitive information on molecular weight, structure, and quantity.

Once this compound is incorporated into a peptide via solid-phase peptide synthesis (SPPS), confirming the identity of the final product is essential. csic.es Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques used for this purpose. mdpi.com Both methods can accurately determine the molecular weight of the synthesized peptide. ESI-MS is often coupled with liquid chromatography (LC-MS) and generates multiply charged ions, making it suitable for analyzing complex mixtures. csic.es MALDI, coupled with a Time-of-Flight (TOF) analyzer, typically produces singly charged ions and is known for its high throughput and tolerance to salts, making it excellent for rapid screening of synthesis products. mdpi.comnih.gov

By comparing the experimentally measured mass of the peptide with its theoretical mass calculated from the amino acid sequence, researchers can confirm successful synthesis and the incorporation of the ethionine residue. mdpi.com High-resolution mass spectrometers can also verify the isotopic purity of the peptide, which is particularly important when using isotopically labeled versions of this compound (e.g., containing ¹³C or ¹⁵N) for quantitative studies. isotope.com

Ethionine, the core structure of this compound, is an analogue of methionine that can be incorporated into proteins during synthesis in living cells. This property is exploited in metabolic labeling strategies for quantitative proteomics. creative-proteomics.com One of the most prominent techniques is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). sigmaaldrich.com In a typical SILAC experiment, two cell populations are grown in culture media that are identical except for the isotopic composition of certain amino acids. creative-proteomics.com For instance, one population receives standard "light" amino acids (e.g., containing ¹²C and ¹⁴N), while the other receives "heavy" isotope-labeled versions (e.g., containing ¹³C and ¹⁵N). sigmaaldrich.com

While arginine and lysine (B10760008) are most commonly used in SILAC, methionine analogues are also employed. creative-proteomics.com Ethionine can be used in related metabolic labeling techniques, such as bio-orthogonal non-canonical amino acid tagging (BONCAT), to track newly synthesized proteins. springernature.comnih.gov After protein incorporation, cells from different experimental conditions are combined, the proteins are extracted and digested (typically with trypsin), and the resulting peptides are analyzed by LC-MS. thermofisher.com The mass spectrometer detects pairs of peptide peaks—a "light" version and a "heavy" version—that are chemically identical but differ in mass by a known amount. The ratio of the intensities of these peak pairs provides an accurate measure of the relative abundance of that protein between the two samples. sigmaaldrich.com This approach allows for the global, quantitative comparison of proteomes under different conditions, such as in response to a drug or during disease progression. nih.gov

MALDI-TOF and ESI-MS for Peptide Identity and Isotopic Purity Verification

Spectroscopic Analysis for Conformational and Interaction Studies

Spectroscopic techniques are vital for investigating how the incorporation of a non-canonical amino acid like ethionine affects the three-dimensional structure and interactions of a peptide. The substitution of methionine's methyl group with ethionine's ethyl group can introduce subtle steric changes that may alter a peptide's conformational preferences.

Circular Dichroism (CD) spectroscopy is a widely used method to study the secondary structure of peptides in solution. sigmaaldrich.combiorxiv.org By measuring the differential absorption of left- and right-circularly polarized light, CD can provide information on the proportion of α-helices, β-sheets, and random coil structures within a peptide. biorxiv.org Comparing the CD spectrum of an ethionine-containing peptide to its native methionine-containing counterpart can reveal any significant conformational changes induced by the substitution.

Fluorescence spectroscopy is another sensitive technique for probing the local environment of fluorophores within a peptide. researchgate.net While ethionine itself is not fluorescent, the Fmoc group is. More commonly, fluorescent probes can be attached to the peptide, or the intrinsic fluorescence of aromatic residues like tryptophan can be monitored. Changes in the fluorescence emission spectrum (e.g., intensity or wavelength shifts) upon ethionine incorporation can indicate alterations in the peptide's folding or its interaction with other molecules. researchgate.net Fourier-transform infrared spectroscopy (FTIR) can also be used to analyze peptide secondary structure, particularly in solid or aggregated states, by examining the characteristic frequencies of amide bond vibrations. researchgate.net

UV-Vis Spectroscopy for Fmoc Group Monitoring and Derivative Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is an indispensable tool in solid-phase peptide synthesis (SPPS) for monitoring the deprotection of the fluorenylmethoxycarbonyl (Fmoc) group. thieme-connect.detec5usa.com The Fmoc chromophore exhibits a strong UV absorbance, which allows for real-time, non-invasive monitoring of the progress of the deprotection step. thieme-connect.deactivotec.com The release of the dibenzofulvene-piperidine adduct upon treatment with a base like piperidine (B6355638) can be quantitatively measured by its absorbance, confirming the completion of the deprotection reaction before proceeding to the next coupling step. thieme-connect.de This method is integral to automated peptide synthesizers for ensuring high-quality synthesis of peptides. tec5usa.comactivotec.com

The characteristic UV absorbance of the Fmoc group is also utilized to determine the loading of the initial Fmoc-protected amino acid onto the solid support resin. springernature.com By cleaving the Fmoc group from a known weight of resin and measuring the absorbance of the resulting solution, the substitution level can be accurately calculated.

Furthermore, UV-Vis spectroscopy is employed in the characterization of this compound derivatives. The technique can be used to confirm the presence of the Fmoc group and to quantify the concentration of these derivatives in solution. uco.es Mixed monolayers containing Fmoc-dipeptides, for instance, have been studied using UV-Vis reflection spectra to monitor the amount of the derivative at an interface. uco.es

Table 1: Characteristic UV Absorption Maxima for Fmoc Group and Related Compounds

| Compound/Species | Wavelength (nm) | Context | Source |

|---|---|---|---|

| Fmoc-dipeptide derivatives | 257, 262, 270, 283 | In DMPA mixed monolayers | uco.es |

| Dabsylated peptides | 466 | Detection after derivatization | rsc.org |

| Dibenzofulvene-piperidine adduct | ~290-300 | Monitoring Fmoc deprotection | thieme-connect.despringernature.com |

| Fmoc group | ~265, 290 | General absorbance | thieme-connect.de |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for the unambiguous assignment of all atoms within the molecule, confirming its identity and purity. nih.govnih.gov

¹H NMR provides information on the chemical environment of the protons, including their connectivity through spin-spin coupling. For this compound, the spectrum would show characteristic signals for the aromatic protons of the fluorenyl group, the protons of the ethionine side chain (including the ethyl group), and the alpha-proton. scienceopen.comchemicalbook.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of each carbon atom. This is particularly useful for identifying the carbonyl carbon of the carboxylic acid and the carbons within the Fmoc and ethionine moieties. scienceopen.comnih.gov Advanced techniques like ¹⁷O NMR have also been explored for studying Fmoc-protected amino acids, offering insights into hydrogen bonding and structural environments. ualberta.caacs.org The use of isotopically labeled Fmoc-amino acids can further enhance NMR studies of peptides. isotope.comsigmaaldrich.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, respectively, which is instrumental for the complete and accurate assignment of the NMR spectra. nih.gov These assignments are critical for confirming the successful synthesis of this compound and for its use in the production of complex peptides. acs.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and Related Structures

| Nucleus | Atom | Chemical Shift (ppm) | Multiplicity/Coupling Constant (J) | Solvent | Source |

|---|---|---|---|---|---|

| ¹H | Fmoc (aromatic) | 7.29 - 7.75 | m | MeOD-d4 | scienceopen.com |

| ¹H | Fmoc (CH, CH₂) | 4.18 - 4.31 | m | MeOD-d4 | scienceopen.com |

| ¹H | α-CH | 4.12 | dd, J = 4.8, 8.2 Hz | MeOD-d4 | scienceopen.com |

| ¹H | β-CH₂ | 1.92 - 2.15 | m | MeOD-d4 | scienceopen.com |

| ¹H | γ-CH₂ | 2.79 - 3.18 | m | MeOD-d4 | scienceopen.com |

| ¹³C | C=O (urethane) | 158.7 | MeOD-d4 | scienceopen.com | |

| ¹³C | C=O (acid) | 176.9 | MeOD-d4 | scienceopen.com | |

| ¹³C | Fmoc (aromatic) | 121.0 - 145.5 | MeOD-d4 | scienceopen.com | |

| ¹³C | Fmoc (CH) | 48.5 | MeOD-d4 | scienceopen.com | |

| ¹³C | Fmoc (CH₂) | 68.1 | MeOD-d4 | scienceopen.com | |

| ¹³C | α-CH | 55.7 | MeOD-d4 | scienceopen.com |

Note: Chemical shifts are highly dependent on the solvent and experimental conditions. The values presented are representative.

Circular Dichroism (CD) for Conformational Analysis of Ethionine-Containing Peptides

Circular Dichroism (CD) spectroscopy is a primary tool for investigating the secondary structure of peptides and proteins in solution. subr.eduunito.it This technique measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the chiral environment of the peptide backbone and aromatic side chains. unito.it For peptides containing L-ethionine, CD spectroscopy can provide valuable information about their conformational preferences, such as the propensity to form α-helices, β-sheets, or random coils. subr.educdnsciencepub.com

The incorporation of non-canonical amino acids like ethionine can influence the secondary structure of a peptide. acs.orgbakerlab.org CD analysis allows researchers to study these effects by comparing the spectra of ethionine-containing peptides to their canonical methionine-containing counterparts or to peptides composed entirely of standard amino acids. nih.gov The sulfur-containing side chain of ethionine can contribute to the CD spectrum in the amide region, which may require correction methods for accurate secondary structure analysis. nih.gov

The CD spectra of peptides are typically characterized by distinct bands in the far-UV region (below 240 nm). For example, α-helical structures generally show negative bands around 222 nm and 208 nm and a positive band around 190 nm. unito.it In contrast, β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm. subr.edu Random coil structures typically display a strong negative band below 200 nm. subr.edu By analyzing the CD spectra of ethionine-containing peptides under various conditions (e.g., different solvents, temperatures), their conformational stability and folding behavior can be assessed. subr.edumdpi.com

Table 3: Typical Far-UV Circular Dichroism Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength (nm) and Sign of Cotton Effect | Source |

|---|---|---|

| α-Helix | Negative band at ~222 nm, Negative band at ~208 nm, Positive band at ~190 nm | unito.it |

| β-Sheet | Negative band at ~218 nm, Positive band at ~195 nm | subr.edu |

| Random Coil | Strong negative band below 200 nm | subr.edu |

| β-Turn | Variable, but can show a weak positive band ~220-230 nm and a strong negative band ~200-205 nm | subr.edu |

Self Assembly and Supramolecular Chemistry of Fmoc L Ethionine

Hydrogel Formation and Rheological Properties of Fmoc-L-Ethionine Systems

Fmoc-protected amino acids, including aromatic and non-aromatic ones like Fmoc-methionine, are capable of forming hydrogels. mdpi.com These hydrogels are typically formed by triggering self-assembly through methods such as a change in pH or a heating and cooling cycle. mdpi.comrsc.org The resulting materials are often viscoelastic, exhibiting both solid-like and liquid-like properties.

The mechanical strength of these hydrogels can be characterized by rheology, which measures the storage modulus (G') and loss modulus (G''). G' represents the elastic component (energy stored), while G'' indicates the viscous component (energy dissipated). A material is considered a gel when G' is greater than G'' and both are independent of frequency. For hydrogels formed from Fmoc-amino acids like Fmoc-methionine, storage moduli can range from 10² to 10⁴ Pa. mdpi.com The stiffness of the hydrogel is influenced by factors such as the concentration of the gelator and the specific amino acid used. mdpi.comacs.org For instance, increasing the concentration of the Fmoc-amino acid generally leads to a stiffer gel with a higher G' value. mdpi.com

| Parameter | Typical Value Range for Fmoc-Amino Acid Hydrogels | Significance |

| Storage Modulus (G') | 100 - 10,000 Pa mdpi.com | Indicates the stiffness and solid-like character of the gel. |

| Loss Modulus (G'') | Lower than G' in the gel state | Represents the liquid-like, viscous properties of the material. |

| Critical Gelation Concentration (CGC) | Varies depending on the amino acid and conditions | The minimum concentration required for hydrogel formation. |

Micro- and Nanostructure Formation from this compound Self-Assembly

The macroscopic properties of this compound hydrogels are a direct result of the underlying self-assembled microscopic and nanoscopic structures. The primary driving forces for this assembly are π-π stacking interactions between the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties. mdpi.com

Influence of Environmental Factors on this compound Self-Assembly Dynamics

The self-assembly of this compound is highly sensitive to its environment. Key factors that can influence the kinetics and thermodynamics of assembly, as well as the final structure and properties of the hydrogel, include pH, temperature, and solvent composition. mdpi.comfrontiersin.org

pH: The ionization state of the carboxylic acid group on the ethionine is controlled by the pH. At high pH, the carboxylate is deprotonated and negatively charged, leading to electrostatic repulsion that can prevent self-assembly. Lowering the pH protonates the carboxyl group, neutralizing the charge and allowing for the non-covalent interactions to drive the formation of fibers and subsequently the hydrogel. rsc.orgnih.gov This pH-triggered gelation is a common strategy for forming Fmoc-amino acid hydrogels. rsc.org

Temperature: Temperature can affect the solubility of the Fmoc-amino acid and the strength of the non-covalent interactions. For some systems, a heating and cooling cycle is used to induce gelation. acs.org Heating the solution can dissolve the compound, and upon cooling, the molecules self-assemble into an ordered gel network. acs.org

Solvent Composition: The polarity of the solvent mixture can significantly impact self-assembly. For instance, in different solvent systems like water/acetonitrile versus water/hexafluoroisopropanol (HFIP), Fmoc-peptide systems have shown polymorphic self-assembly, forming fibers with different helical orientations. acs.org The choice of solvent affects the hydrophobic interactions, which are crucial for the assembly process.

Functional Materials Development Based on this compound Supramolecular Structures

The unique properties of self-assembled this compound structures make them attractive for the development of functional materials. The biocompatibility and biodegradability of amino acids are advantageous for biomedical applications. mdpi.com

The fibrous network of the hydrogel can serve as a scaffold for various applications. One area of interest is the development of materials with antimicrobial properties. Hydrogels derived from Fmoc-methionine have demonstrated selective antibacterial activity, particularly against Gram-positive bacteria. mdpi.combeilstein-journals.org This activity is thought to be related to the structure and properties of the self-assembled nanofibers. mdpi.com

Emerging Research Frontiers and Future Perspectives in Fmoc L Ethionine Studies

Development of Novel Fmoc-L-Ethionine Derivatives with Enhanced Reactivity or Specificity

The development of novel derivatives of this compound is a burgeoning area of research, aimed at creating molecules with enhanced properties for specific applications in peptide and protein science. sigmaaldrich-jp.comrsc.org These efforts are largely centered on modifying the ethionine side chain to introduce new functionalities, improve reactivity for bioorthogonal ligations, or fine-tune the biophysical characteristics of the resulting peptides.

One promising direction is the synthesis of ethionine analogs containing bioorthogonal handles, such as azides or alkynes. jenabioscience.comuochb.cz These functionalities allow for chemoselective ligation reactions, enabling the site-specific labeling of peptides and proteins with probes for imaging, tracking, or affinity purification. jenabioscience.comnih.gov For instance, the development of Fmoc-L-photo-methionine, a diazirine-containing analog, allows for photoaffinity labeling to study protein-protein interactions. sigmaaldrich.combiosynsis.com Similar strategies are being explored for ethionine, which could lead to the creation of photo-reactive this compound derivatives for covalent capture of binding partners.

Furthermore, researchers are investigating the replacement of the sulfur atom in ethionine with selenium to create Fmoc-L-selenomethionine analogs. sigmaaldrich-jp.comresearchgate.net This substitution can enhance the reactivity of the side chain and facilitate structural studies through techniques like multiwavelength anomalous diffraction (MAD) in X-ray crystallography. sigmaaldrich-jp.com The altered electronic properties of the selenium atom can also influence the non-covalent interactions within a peptide, potentially leading to derivatives with unique folding patterns or binding affinities. researchgate.netnih.gov

The table below summarizes some potential novel this compound derivatives and their intended enhancements:

| Derivative Class | Modification Example | Intended Enhancement | Potential Application |

| Bioorthogonal Derivatives | Azido-ethionine, Alkynyl-ethionine | Enhanced reactivity for "click" chemistry | Site-specific labeling, bioconjugation jenabioscience.comnih.gov |

| Photo-reactive Derivatives | Diazirine-containing ethionine | Covalent crosslinking upon UV activation | Photoaffinity labeling, interaction mapping sigmaaldrich.comnih.gov |

| Selenium Analogs | Selenoethionine | Altered electronic properties, MAD phasing | Improved structural analysis, modified reactivity sigmaaldrich-jp.comresearchgate.net |

| Isotopically Labeled Derivatives | ¹³C or ¹⁵N labeled ethionine | Probes for NMR spectroscopy | Detailed structural and dynamic studies |

| Side-Chain Modified Derivatives | Ethionine sulfone/sulfoxide (B87167) | Increased polarity, altered hydrogen bonding | Modulating peptide solubility and interactions chemimpex.comchemimpex.com |

These novel derivatives are expanding the toolkit available for peptide chemists and chemical biologists, enabling the synthesis of peptides with precisely tailored properties for a wide range of research applications.

High-Throughput Screening Methodologies for Ethionine-Containing Peptide Libraries

The discovery of novel bioactive peptides often relies on the synthesis and screening of large, diverse peptide libraries. creative-peptides.comproteogenix.science The inclusion of non-canonical amino acids like L-ethionine significantly expands the chemical space that can be explored, but it also necessitates the use of robust high-throughput screening (HTS) methodologies. proteogenix.sciencegenscript.com

Several HTS platforms are well-suited for screening ethionine-containing peptide libraries. creative-peptides.com Affinity-based screening methods, such as ELISA, Surface Plasmon Resonance (SPR), and Bio-Layer Interferometry (BLI), are widely used to identify peptides that bind to a specific target molecule with high affinity and specificity. creative-peptides.comnih.gov These techniques can be automated to rapidly screen thousands of peptides in parallel. creative-peptides.com

One powerful approach for constructing and screening vast peptide libraries is the "one-bead-one-compound" (OBOC) method. nih.govnih.gov In this technique, a large library of peptides is synthesized on small resin beads, with each bead displaying a unique peptide sequence. nih.gov The library can then be screened against a fluorescently labeled target protein, and beads that exhibit high fluorescence (indicating strong binding) can be isolated for sequence identification. nih.govnih.gov The inclusion of a cleavable linker or a fixed methionine residue can facilitate the release of the peptide from the bead for analysis by mass spectrometry. nih.govnih.gov

The table below outlines key HTS methodologies applicable to ethionine-containing peptide libraries:

| Screening Methodology | Principle | Key Advantages | Considerations for Ethionine Peptides |

| Affinity-Based Screening (e.g., ELISA, SPR, BLI) | Measures the binding affinity between immobilized peptides and a target molecule in solution. creative-peptides.com | Quantitative binding data (kinetics and thermodynamics), high-throughput capability. creative-peptides.com | The ethylthio group of ethionine may influence non-specific binding, requiring careful optimization of assay conditions. |

| One-Bead-One-Compound (OBOC) Libraries | Each bead in a large library displays a single, unique peptide sequence, allowing for massive parallel screening. nih.gov | Enormous library diversity, rapid identification of hits through bead isolation. nih.govnih.gov | The chemical stability of the ethionine side chain must be considered during library synthesis and screening. |

| Phage and mRNA Display | Genetic encoding of peptide libraries on the surface of bacteriophages or linked to their own mRNA. nih.govresearchgate.net | Very large library sizes (up to 10¹⁴ members), direct link between phenotype (binding) and genotype (DNA/RNA sequence). researchgate.net | Incorporation of non-canonical amino acids like ethionine requires specialized techniques like the RaPID platform. researchgate.net |

| Mass Spectrometry (MS)-Based Screening | Affinity selection of binders from a solution-phase library followed by identification using mass spectrometry. proteogenix.science | Screens peptides in their native, solution-phase conformation, avoids potential artifacts from surface immobilization. proteogenix.science | The mass shift introduced by ethionine (compared to methionine) is easily detectable. |

These advanced screening technologies, combined with the expanded chemical diversity offered by this compound, are accelerating the discovery of novel peptide-based therapeutics, diagnostic agents, and research tools.

Theoretical and Computational Chemistry Approaches for Predicting this compound Behavior and Interactions

Theoretical and computational chemistry methods are becoming indispensable tools for understanding and predicting the behavior of modified amino acids like L-ethionine within a peptide context. plos.orgacs.org These approaches provide insights at an atomistic level, complementing experimental data and guiding the rational design of peptides with desired properties. acs.org

Molecular dynamics (MD) simulations are particularly powerful for exploring the conformational landscape of ethionine-containing peptides. oup.commdpi.com By simulating the movements of atoms over time, MD can reveal how the substitution of methionine with ethionine affects peptide folding, stability, and dynamics. plos.orgoup.com For instance, simulations can predict changes in the solvent-accessible surface area, the formation or disruption of secondary structures, and the flexibility of different regions of the peptide. oup.com High-temperature MD simulations can be used to assess the relative thermostability of peptide variants. oup.com

Quantum chemistry calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of the ethionine side chain. uwindsor.caresearchgate.net These calculations can determine parameters like partial charges, bond lengths, and vibrational frequencies, which are crucial for developing accurate force fields used in MD simulations. plos.orguwindsor.ca DFT methods are also used to study the non-covalent interactions of the ethylthio group, such as sulfur-aromatic and sulfur-aliphatic interactions, which play a significant role in protein structure and stability. nih.govuwindsor.ca

The following table highlights key computational approaches and their applications in studying this compound:

| Computational Method | Focus of Analysis | Insights Gained for Ethionine Peptides | Relevant Findings |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, stability, and interactions of peptides in solution or with other molecules. plos.orgacs.org | Predicts the impact of ethionine on peptide folding, flexibility, and binding to target receptors. oup.com | MD simulations can reveal subtle changes in secondary structure and core packing due to the bulkier ethyl group. oup.com |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, and spectroscopic properties of molecules. uwindsor.caresearchgate.net | Provides accurate parameters for force fields and helps understand the nature of non-covalent interactions involving the ethylthio group. uwindsor.ca | DFT studies show that sulfur-containing amino acids can form strong van der Waals interactions, contributing to protein stability. nih.gov |

| Peptide Synthesis Prediction Tools | Algorithms that predict the success rate of solid-phase peptide synthesis based on sequence. kcl.ac.uk | Can help identify potentially difficult couplings or side reactions involving this compound. kcl.ac.uk | Models like PepSySco can flag sequences prone to synthesis errors, allowing for optimization of protocols. kcl.ac.uk |

| Homology Modeling | Predicts the 3D structure of a protein or peptide based on its similarity to known structures. | Can be used to build initial models of ethionine-containing peptides for further refinement with MD simulations. | Useful for generating starting structures for computational analysis when experimental data is unavailable. |

The integration of these computational methods into the research workflow allows for a more efficient and targeted approach to the design and optimization of ethionine-containing peptides, ultimately saving time and resources in the laboratory.

Integration of this compound in Advanced Chemical Biology Tool Development

The unique properties of ethionine make it a valuable component in the development of sophisticated chemical biology tools designed to probe and manipulate biological systems. nih.govnih.gov The ability to incorporate ethionine into proteins via metabolic labeling or peptide synthesis provides a powerful handle for a variety of applications. jenabioscience.comthermofisher.com

One of the most significant applications is in the field of bioorthogonal chemistry. rsc.orguochb.cz By synthesizing this compound derivatives that contain "clickable" functional groups like azides or alkynes, researchers can perform highly specific chemical reactions in complex biological environments without interfering with native cellular processes. jenabioscience.comnih.gov This allows for the precise attachment of fluorescent dyes, biotin (B1667282) tags, or drug molecules to proteins of interest for visualization, enrichment, or targeted delivery. jenabioscience.comnih.gov

Ethionine analogs also serve as valuable probes for studying post-translational modifications (PTMs). The reversible oxidation of methionine to methionine sulfoxide is a key regulatory PTM, and ethionine provides a unique tool to study this process. sigmaaldrich.com By incorporating ethionine into peptides, researchers can investigate how the ethyl group influences the susceptibility of the sulfur atom to oxidation and how this modification affects protein function. researchgate.net

Furthermore, the development of S-adenosyl-L-ethionine (SAE), the ethionine analog of the universal methyl donor S-adenosyl-L-methionine (SAM), opens up possibilities for probing the activity of methyltransferase enzymes. researchgate.netmax-planck-innovation.com Using SAE analogs with transferable moieties allows for the labeling and identification of the substrates of these important enzymes. The selenium-containing version, Se-adenosyl-L-selenoethionine, could offer enhanced reactivity for these applications. researchgate.net

The table below summarizes the integration of this compound into various chemical biology tools:

| Tool/Application Area | Role of this compound | Example | Scientific Insight |

| Bioorthogonal Labeling | Incorporated as a derivative with a reactive handle (e.g., azide (B81097), alkyne). jenabioscience.comnih.gov | Using an azide-modified ethionine to "click" on a fluorescent probe. jenabioscience.com | Enables visualization and tracking of specific proteins within living cells. nih.gov |

| Photoaffinity Labeling | Incorporated as a photo-reactive analog (e.g., diazirine). sigmaaldrich.comthermofisher.com | A peptide containing photo-ethionine is used to covalently trap a binding partner upon UV irradiation. nih.gov | Identifies direct protein-protein or protein-ligand interactions. |

| Enzyme Activity Probes | Used to create analogs of enzyme cofactors or substrates. max-planck-innovation.com | Developing SAE analogs to probe methyltransferase activity. researchgate.netmax-planck-innovation.com | Helps to identify the targets and understand the regulation of modifying enzymes. |

| Probing Post-Translational Modifications | Serves as a surrogate for methionine to study oxidation. sigmaaldrich.comresearchgate.net | Comparing the oxidation rates and functional consequences of methionine vs. ethionine in a peptide. | Elucidates the role of the side-chain alkyl group in sulfur oxidation and its biological impact. |

As synthetic methodologies become more advanced, the integration of this compound and its derivatives into ever more sophisticated chemical biology tools will continue to provide novel insights into complex biological processes.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Fmoc-L-ethionine in solution-phase chemistry?

- Methodological Answer : this compound synthesis typically involves coupling Fmoc-protected intermediates using activating agents like Ethyldiaminopropylcarbodiimidhydrochlorid (EDC) and 1-hydroxybenzotriazole (HOBt) in anhydrous conditions. For example, in analogous Fmoc-dipeptide syntheses, reagents are mixed in ice-cooled solvents (e.g., DMF), followed by overnight reaction and purification via liquid-liquid extraction and chromatography (HPLC/column) . Key steps include maintaining stoichiometric ratios (e.g., 1:1 for amino acid and coupling agent) and verifying purity via analytical techniques like NMR and HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H-NMR) is critical for confirming structural integrity, particularly the Fmoc group’s aromatic protons and ethionine’s ethyl substitution. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 265 nm for Fmoc absorption) ensures purity, while Mass Spectrometry (MS) validates molecular weight. For gel-forming derivatives, rheological studies (e.g., shear modulus measurements) can assess mechanical properties .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the impact of this compound’s ethyl substitution on peptide stability?

- Methodological Answer : Comparative studies using Fmoc-L-methionine (natural analog) and this compound in model peptides are recommended. Techniques include:

- Stability assays : Incubate peptides under physiological conditions (37°C, pH 7.4) and monitor degradation via HPLC or LC-MS.

- Molecular Dynamics (MD) simulations : Compare hydrophobic interactions and steric effects caused by the ethyl group.

- Circular Dichroism (CD) : Assess conformational changes in secondary structures.

Reference methodologies from Fmoc-dipeptide studies, where hydrophobicity (log P) and steric bulk were linked to gelation behavior .

Q. How can contradictions in this compound’s gelation behavior be resolved in dipeptide systems?

- Methodological Answer : Contradictions often arise from variable pH, concentration, or solvent polarity. Systematic approaches include:

- pH-controlled gelation : Use glucono-δ-lactone (GDL) to slowly lower pH, mimicking physiological conditions, and monitor gelation kinetics via rheology .

- Hydrophobicity analysis : Calculate log P values to correlate with gel stability. For example, Fmoc-dipeptides with log P < 2.8 exhibit syneresis, while 2.8 < log P < 5.5 form stable gels .

- Concentration gradients : Test 14.62 mM (standard for dipeptides) and higher concentrations to identify critical gelation thresholds.

Q. What strategies optimize this compound’s incorporation into peptide libraries for structure-activity relationship (SAR) studies?

- Methodological Answer : Use alanine-scanning principles, replacing methionine with this compound in peptide sequences. Key steps:

- Solid-Phase Peptide Synthesis (SPPS) : Employ Fmoc/t-Bu chemistry with resin-bound peptides.

- Purification : Apply reverse-phase HPLC with acetonitrile/water gradients.

- Activity assays : Compare binding affinity (e.g., SPR, ITC) or enzymatic resistance between ethionine- and methionine-containing peptides. Reference alanine-scanning protocols for Fmoc-L-alanine .

Methodological Considerations

Q. How should researchers address reproducibility challenges in this compound-based experiments?

- Methodological Answer : Follow standardized reporting guidelines:

- Experimental replication : Document exact molar ratios, solvent purity, and temperature controls.

- Data transparency : Include raw NMR/HPLC data in supplementary materials, adhering to journal guidelines for reproducibility (e.g., Beilstein Journal’s requirements for experimental details) .

- Error analysis : Quantify uncertainties in purity measurements (e.g., HPLC peak integration errors) and gel modulus calculations .

Q. What frameworks are suitable for formulating hypothesis-driven studies on this compound’s biochemical applications?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Use pilot studies to test gelation or stability under scaled-down conditions.

- Novelty : Explore understudied applications (e.g., this compound in drug delivery hydrogels).

- Ethics : Ensure compliance with institutional guidelines for biomaterial testing .

Data Management & Reporting

Q. How should researchers manage data from this compound studies to ensure compliance with open science practices?

- Methodological Answer :

- Data repositories : Deposit raw NMR spectra, HPLC chromatograms, and rheology datasets in platforms like Zenodo or Figshare.

- Metadata standards : Include experimental parameters (e.g., solvent ratios, instrument models) using FAIR (Findable, Accessible, Interoperable, Reusable) principles .

- Citation linking : Reference datasets in publications using DOIs, as recommended by Sensors and Actuators B: Chemical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products